
5-Bromo-1,3-thiazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-thiazinane-2-thione: is a heterocyclic compound containing nitrogen, sulfur, and bromine atoms It belongs to the class of thiazinanes, which are six-membered rings with one sulfur and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-thiazinane-2-thione typically involves the reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide. The reaction is carried out in ethanol at room temperature, followed by the addition of bromine to introduce the bromine atom at the 5-position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-1,3-thiazinane-2-thione can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiazinane derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-1,3-thiazinane-2-thione is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds and as a precursor for the preparation of various functionalized thiazinanes .
Biology and Medicine: Thiazinane derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-thiazinane-2-thione is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
1,3-Thiazinane-2-thione: Lacks the bromine atom at the 5-position.
5-Chloro-1,3-thiazinane-2-thione: Similar structure but with a chlorine atom instead of bromine.
1,3-Thiazine: An unsaturated analog of thiazinane with different chemical properties.
Uniqueness: 5-Bromo-1,3-thiazinane-2-thione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile building block in organic synthesis .
Properties
CAS No. |
111728-62-2 |
|---|---|
Molecular Formula |
C4H6BrNS2 |
Molecular Weight |
212.1 g/mol |
IUPAC Name |
5-bromo-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C4H6BrNS2/c5-3-1-6-4(7)8-2-3/h3H,1-2H2,(H,6,7) |
InChI Key |
MKLATUSEBTUIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSC(=S)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


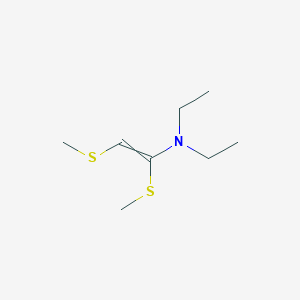
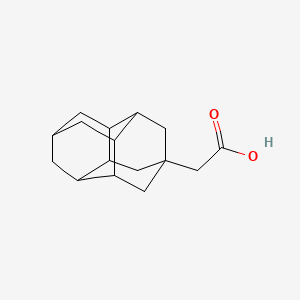
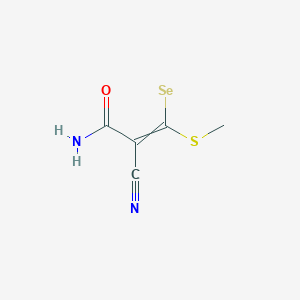
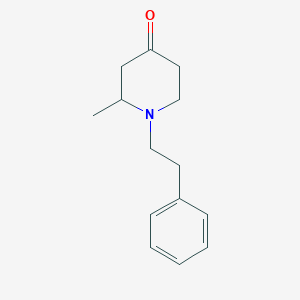
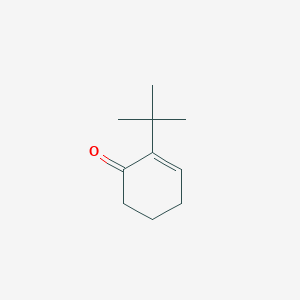
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

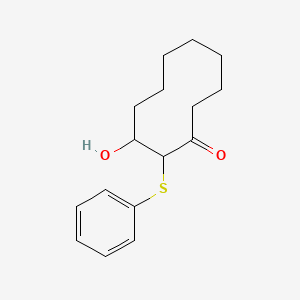
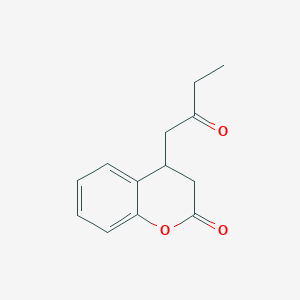
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
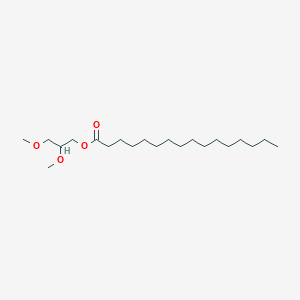
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
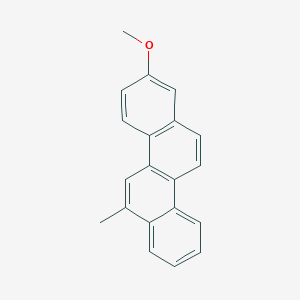
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
